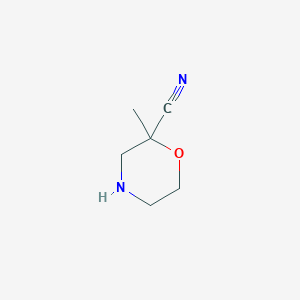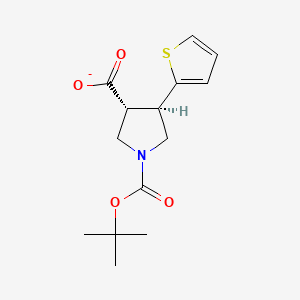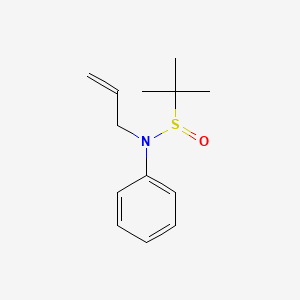
2-Methylmorpholine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylmorpholine-2-carbonitrile: is an organic compound with the molecular formula C6H10N2O It is a derivative of morpholine, a heterocyclic amine, and contains a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: 2-Methylmorpholine-2-carbonitrile can be synthesized through the reaction of morpholine with acetonitrile in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of this compound. Catalysts and solvents are selected to enhance the reaction efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-Methylmorpholine-2-carbonitrile can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The nitrile group in this compound can be reduced to form amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives such as oximes or amides.
Reduction: Amines or other reduced nitrogen-containing compounds.
Substitution: Substituted morpholine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: 2-Methylmorpholine-2-carbonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Research: The compound is used in studies involving enzyme inhibition and protein interactions due to its structural similarity to biologically active molecules.
Medicine:
Drug Development: this compound is explored as a potential scaffold for the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry:
Polymer Production: The compound is used as a monomer or co-monomer in the production of specialty polymers with unique properties.
Mecanismo De Acción
The mechanism by which 2-Methylmorpholine-2-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the activity of target proteins. Pathways involved may include enzyme inhibition or activation, modulation of receptor activity, and alteration of cellular signaling processes.
Comparación Con Compuestos Similares
Morpholine: A parent compound with similar structural features but lacks the nitrile group.
2-Methylmorpholine: Similar to 2-Methylmorpholine-2-carbonitrile but without the nitrile group.
2-Morpholinecarbonitrile: Contains the nitrile group but lacks the methyl substitution.
Uniqueness:
This compound: is unique due to the presence of both the nitrile and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for versatile applications in synthesis and research.
Propiedades
Fórmula molecular |
C6H10N2O |
|---|---|
Peso molecular |
126.16 g/mol |
Nombre IUPAC |
2-methylmorpholine-2-carbonitrile |
InChI |
InChI=1S/C6H10N2O/c1-6(4-7)5-8-2-3-9-6/h8H,2-3,5H2,1H3 |
Clave InChI |
FOXNTVLALNNVES-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNCCO1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(Z)-3-[(2E)-2-(dimethylaminomethylidene)hydrazinyl]-1-[(4-methylpyrimidin-2-yl)amino]-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B12340814.png)
![(1Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(methylsulfanyl)-N-(4-nitropiperazin-1-yl)methanimine](/img/structure/B12340823.png)

![5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxy-2-oxopyridine-3-carboximidamide](/img/structure/B12340838.png)


![ethyl N-[(E)-2-cyano-3-(2,4-dichloroanilino)prop-2-enoyl]carbamate](/img/structure/B12340865.png)

![2-[2-(prop-2-yn-1-yl)pyridin-3-yl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B12340874.png)



![4-Morpholineethanesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12340890.png)
